molecular formula C19H19NO4 B4163976 1-[3-(2-Phenylphenoxy)propoxy]pyrrolidine-2,5-dione

1-[3-(2-Phenylphenoxy)propoxy]pyrrolidine-2,5-dione

Cat. No.: B4163976
M. Wt: 325.4 g/mol
InChI Key: CJJIOYCTGMVSGL-UHFFFAOYSA-N
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Description

1-[3-(2-Phenylphenoxy)propoxy]pyrrolidine-2,5-dione is an organic compound with a complex structure that includes a biphenyl group, a propoxy linker, and a pyrrolidinedione core

Properties

IUPAC Name

1-[3-(2-phenylphenoxy)propoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-18-11-12-19(22)20(18)24-14-6-13-23-17-10-5-4-9-16(17)15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJIOYCTGMVSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCCCOC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Phenylphenoxy)propoxy]pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of 2-biphenylyloxypropyl bromide with 2,5-pyrrolidinedione in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Phenylphenoxy)propoxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The pyrrolidinedione core can be reduced to form pyrrolidine derivatives.

    Substitution: The propoxy linker can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted propoxy derivatives.

Scientific Research Applications

1-[3-(2-Phenylphenoxy)propoxy]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(2-Phenylphenoxy)propoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The biphenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidinedione core can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-[3-(2-Phenylphenoxy)propoxy]pyrrolidine-2,5-dione: Unique due to its specific combination of functional groups.

    2-biphenylyloxypropylamine: Similar structure but with an amine group instead of a pyrrolidinedione core.

    Biphenyl-2-carboxylic acid: Contains a biphenyl group but lacks the propoxy linker and pyrrolidinedione core.

Uniqueness: this compound is unique due to its specific combination of a biphenyl group, a propoxy linker, and a pyrrolidinedione core, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(2-Phenylphenoxy)propoxy]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-[3-(2-Phenylphenoxy)propoxy]pyrrolidine-2,5-dione

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